N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine
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Overview
Description
N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide spectrum of biological activities and therapeutic potential .
Preparation Methods
The synthesis of N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine involves several steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of fluoroisoxazoles synthesized through a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and gold catalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted isoxazole derivatives with different biological activities.
Scientific Research Applications
N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential as an anticonvulsant, antidepressant, and immunosuppressant . Additionally, it has shown promise in the treatment of cancer, inflammation, and microbial infections .
Mechanism of Action
The mechanism of action of N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the uptake of gamma-aminobutyric acid (GABA), a neurotransmitter, thereby exerting anticonvulsant effects . It also interacts with various enzymes and receptors involved in inflammation and cancer pathways .
Comparison with Similar Compounds
N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine can be compared with other isoxazole derivatives, such as 3-ethylbenzo[d]isoxazole and 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol . These compounds share similar structural features but differ in their biological activities and therapeutic potential. The unique combination of the isoxazole ring and cyclopropanamine moiety in this compound contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)cyclopropanamine |
InChI |
InChI=1S/C11H16N2O/c1-2-4-11-9(3-1)10(13-14-11)7-12-8-5-6-8/h8,12H,1-7H2 |
InChI Key |
DPTJYVSOFAOZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)CNC3CC3 |
Origin of Product |
United States |
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